

Validating BI-1910's T-Cell Activation: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-1910

Cat. No.: B15604077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

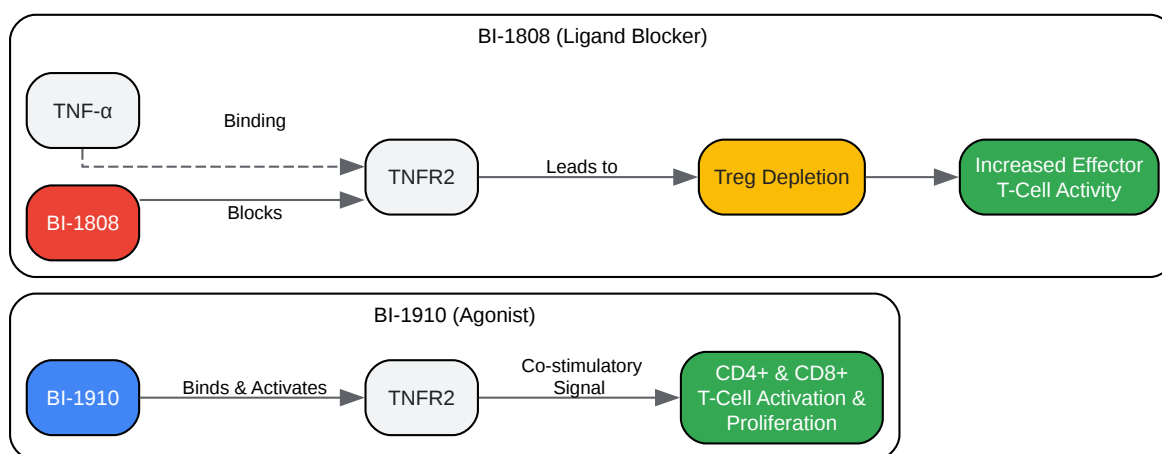
This guide provides an objective comparison of the T-cell activation capabilities of **BI-1910**, an agonistic anti-TNFR2 monoclonal antibody. The performance of **BI-1910** is evaluated against its primary alternative from the same developer, BI-1808, a ligand-blocking anti-TNFR2 antibody. This comparison is supported by available preclinical and clinical data, with a focus on the functional assays employed to validate the mechanism of action of these therapeutics. While the development of **BI-1910** is currently paused, the data from its initial studies provide valuable insights into the therapeutic potential of TNFR2 agonism.^{[1][2]}

Mechanism of Action: Two Approaches to Targeting TNFR2

BI-1910 and BI-1808 represent two distinct strategies for modulating the tumor necrosis factor receptor 2 (TNFR2) pathway for cancer immunotherapy.

- **BI-1910: The Agonist.** As an agonistic antibody, **BI-1910** is designed to mimic the natural ligand of TNFR2, tumor necrosis factor (TNF), thereby stimulating the receptor and promoting downstream signaling.^{[3][4][5][6]} This co-stimulatory signal enhances the activation and proliferation of CD4+ and CD8+ T-cells, crucial for an effective anti-tumor immune response.^{[3][4][5][6]}

- **BI-1808: The Ligand Blocker.** In contrast, BI-1808 is a ligand-blocking antibody. Its primary mechanism is to prevent TNF- α from binding to TNFR2.[7][8] This action is thought to lead to the depletion of regulatory T-cells (Tregs), which often express high levels of TNFR2 in the tumor microenvironment and suppress anti-tumor immunity. By depleting Tregs, BI-1808 aims to unleash the activity of effector T-cells.[7][8]



[Click to download full resolution via product page](#)

Fig. 1: Mechanisms of Action for **BI-1910** and BI-1808.

Comparative Analysis of T-Cell Activation

Clinical data from Phase 1 studies of **BI-1910** and BI-1808 have demonstrated their ability to modulate T-cell populations, consistent with their proposed mechanisms of action. The following tables summarize the key findings from functional assays.

BI-1910: Evidence of T-Cell Activation and Proliferation

The Phase 1 clinical trial of **BI-1910** (NCT06205706) in patients with advanced solid tumors showed clear signs of T-cell activation, which correlated with disease control.[1][2]

Functional Assay	T-Cell Population	Key Findings	Quantitative Data (as reported)
T-Cell Proliferation	Memory CD8+ T-Cells	Continued increase with repeat dosing. Higher levels correlated with prolonged disease control (>6 months).	Fold change from baseline over time.
Memory CD4+ T-Cells	Expansion observed in all patients, with higher increases in those with disease control. Effect was strongest after the first dose.	Fold change from baseline over time.	
T-Cell Activation	Memory CD4+ T-Cells	Stronger activation observed in patients with long-term stable disease.	Upregulation of 4-1BB and PD-1.
Memory CD8+ T-Cells	Increase in activation markers over time in patients with long-term stable disease.	Upregulation of 4-1BB and PD-1.	

BI-1808: Treg Depletion and Effector T-Cell Activation

Data from a Phase 1/2a clinical trial of BI-1808 (NCT04752826) in patients with advanced malignancies also indicated successful immune modulation.

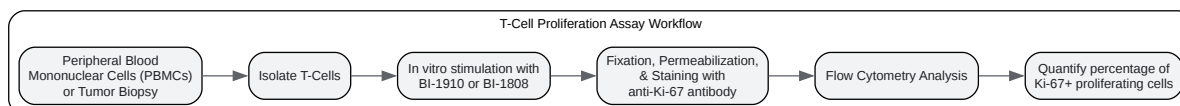
Functional Assay	T-Cell Population	Key Findings	Quantitative Data (as reported)
Regulatory T-Cell Modulation	Regulatory T-Cells (Tregs)	Significant depletion of Tregs.	Substantial reduction compared to baseline.
Effector T-Cell Modulation	CD8+ T-Cells	Clear signs of activation in responding patients.	Increased intratumoral CD8+/Treg ratio.

Experimental Protocols for Key Functional Assays

The validation of **BI-1910** and BI-1808's effects on T-cells relies on a suite of established functional assays. Below are detailed methodologies for the key experiments cited.

T-Cell Proliferation Assays (e.g., Ki-67 Staining)

These assays measure the increase in the number of T-cells following stimulation. The expression of the nuclear protein Ki-67 is a hallmark of proliferating cells.



[Click to download full resolution via product page](#)

Fig. 2: Workflow for a T-Cell Proliferation Assay.

Protocol:

- **Cell Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using density gradient centrifugation. For tumor-infiltrating lymphocytes (TILs), single-cell suspensions are prepared from tumor biopsies.

- **Cell Culture and Stimulation:** Culture the isolated T-cells in appropriate media. For in vitro validation, cells are stimulated with the therapeutic antibody (e.g., **BI-1910**) at various concentrations.
- **Fixation and Permeabilization:** Harvest the cells at desired time points. Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to access intracellular proteins like Ki-67.
- **Staining:** Incubate the cells with a fluorescently-labeled antibody specific for Ki-67. Co-staining with antibodies against T-cell surface markers (e.g., CD4, CD8) is performed to identify specific T-cell subsets.
- **Flow Cytometry:** Acquire the stained cells on a flow cytometer. The intensity of the fluorescence from the anti-Ki-67 antibody is proportional to the amount of Ki-67 protein in each cell.
- **Data Analysis:** Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T-cells that are positive for Ki-67, indicating proliferation. Results are often presented as a fold change from baseline (pre-treatment).[3]

T-Cell Activation Marker Analysis

This assay quantifies the expression of cell surface proteins that are upregulated upon T-cell activation, such as 4-1BB (CD137) and PD-1.

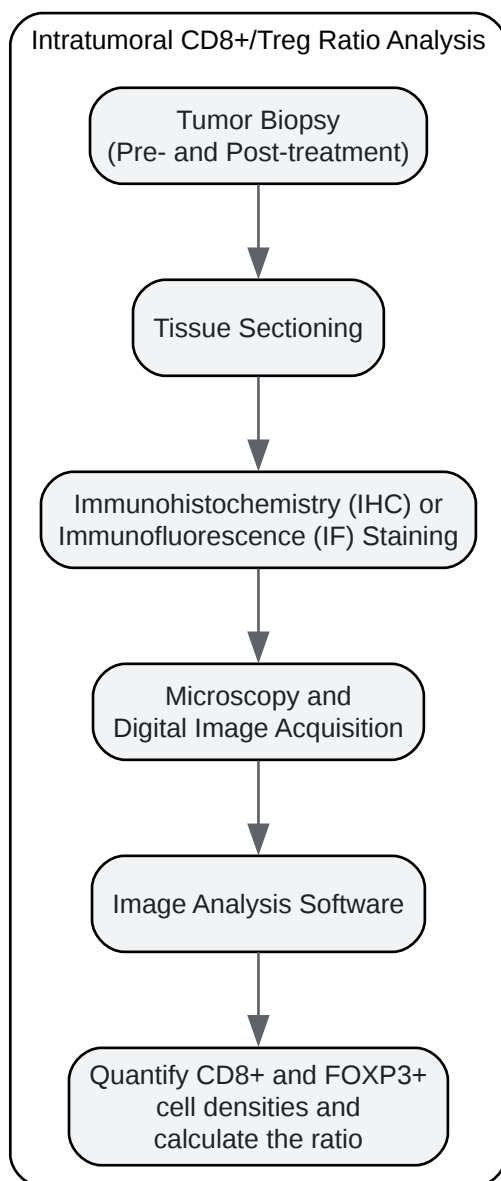
Protocol:

- **Cell Preparation:** Isolate PBMCs or TILs as described for the proliferation assay.
- **Cell Staining:** Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting specific cell surface markers, including CD4, CD8, 4-1BB, and PD-1.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer to identify and quantify the different T-cell populations and the expression levels of the activation markers.
- **Data Analysis:** Determine the percentage of CD4+ and CD8+ T-cells that express 4-1BB and/or PD-1. The mean fluorescence intensity (MFI) can also be measured to assess the

level of marker expression per cell.

Intratumoral CD8+/Treg Ratio Analysis

This analysis, typically performed on tumor biopsies, assesses the balance between cytotoxic T-cells and immunosuppressive regulatory T-cells within the tumor microenvironment.



[Click to download full resolution via product page](#)

Fig. 3: Workflow for Intratumoral CD8+/Treg Ratio Analysis.

Protocol:

- **Tissue Preparation:** Obtain pre- and post-treatment tumor biopsies. The tissue is fixed, embedded in paraffin, and thinly sectioned.
- **Immunohistochemistry (IHC) or Immunofluorescence (IF):** Stain the tissue sections with antibodies specific for CD8 (to identify cytotoxic T-cells) and FOXP3 (a marker for Tregs).
- **Imaging:** Scan the stained slides using a high-resolution microscope to create digital images.
- **Image Analysis:** Use specialized software to identify and count the number of CD8+ and FOXP3+ cells within defined regions of interest (e.g., tumor nests, stroma).
- **Ratio Calculation:** Calculate the ratio of CD8+ cells to FOXP3+ cells. An increase in this ratio post-treatment suggests a shift towards a more anti-tumor immune microenvironment.[7]

Conclusion

The functional assays employed in the early clinical development of **BI-1910** have provided crucial validation of its T-cell activating mechanism. The observed expansion of CD4+ and CD8+ memory T-cells, along with the upregulation of activation markers, directly supports its intended biological activity as a TNFR2 agonist.[1][3] In comparison, the alternative approach of BI-1808, a ligand-blocking antibody, demonstrates its effect through the depletion of regulatory T-cells and a subsequent increase in the CD8+/Treg ratio within the tumor.[7] While the development of **BI-1910** is currently on hold, the data generated underscores the therapeutic potential of TNFR2 as a target for cancer immunotherapy and provides a valuable benchmark for the evaluation of future TNFR2 agonists. Further publication of the detailed quantitative data from these studies will be critical for a more comprehensive comparison and for guiding the development of next-generation T-cell activating immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. To Ki or Not to Ki: Re-Evaluating the Use and Potentials of Ki-67 for T Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 3. Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry [bio-protocol.org]
- 4. bioinvent.com [bioinvent.com]
- 5. abstract-1210-high-throughput-time-resolved-single-cell-analysis-of-t-cell-activation - Ask this paper | Bohrium [bohrium.com]
- 6. bioinvent.com [bioinvent.com]
- 7. Detection Ki 67 [bdbiosciences.com]
- 8. bioinvent.com [bioinvent.com]
- To cite this document: BenchChem. [Validating BI-1910's T-Cell Activation: A Comparative Guide to Functional Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#validating-bi-1910-s-t-cell-activation-with-functional-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com